

# An In-Depth Technical Guide to 4-Bromothiazole: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 4-Bromothiazole

Cat. No.: B1332970

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **4-Bromothiazole**, a key heterocyclic building block in medicinal chemistry and materials science. This document details its structural characteristics, spectral data, chemical reactivity, and established protocols for its synthesis and key reactions.

## Physical and Chemical Properties

**4-Bromothiazole** is a colorless to pale yellow liquid at room temperature.<sup>[1][2][3]</sup> It is a versatile intermediate due to the presence of a reactive bromine atom on the thiazole ring.<sup>[1]</sup> Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of **4-Bromothiazole**

Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>2</sub> BrNS	[1][4]
Molecular Weight	164.03 g/mol	[1][4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	190 °C (lit.)	[5]
Density	1.839 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.602	[2]
Flash Point	102 °C	[2]
Storage	Keep in a dark place, sealed in dry, room temperature.[2] Light and air sensitive.	[2]
Solubility	While specific quantitative data is limited, its amphiphilic nature, with a polar thiazole ring and a nonpolar bromo substituent, suggests varied solubility across different organic solvents. It is expected to be more soluble in polar aprotic and polar protic solvents.[6]	[6]

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **4-Bromothiazole**.

Table 2: Spectral Data of **4-Bromothiazole**

Spectrum Type	Data	Reference(s)
<sup>1</sup> H NMR	While a dedicated spectrum for 4-Bromothiazole is not readily available in the provided search results, analysis of related bromothiazole structures suggests characteristic signals in the aromatic region. For instance, in 2-bromothiazole, signals appear around $\delta$ 7.6 (d) and $\delta$ 7.3 (d) ppm.[7]	[7]
<sup>13</sup> C NMR	Specific data for 4-Bromothiazole is not available in the search results. However, the carbon atoms of the thiazole ring are expected to resonate in the aromatic region of the spectrum.	
Infrared (IR)	An authentic infrared spectrum is available, which can be used for identification.	[8]
Maximum Absorption Wavelength ( $\lambda_{\text{max}}$ )	247 nm (in Ethanol)	[5]

## Chemical Synthesis

A common and efficient method for the synthesis of **4-Bromothiazole** involves the selective debromination of 2,4-dibromothiazole.

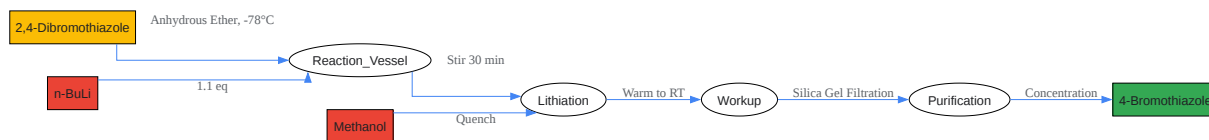
## Experimental Protocol: Synthesis of 4-Bromothiazole from 2,4-Dibromothiazole[6]

Materials:

- 2,4-Dibromothiazole
- n-Butyllithium (n-BuLi) in hexane
- Anhydrous diethyl ether
- Methanol
- Silica gel
- Hexane
- Ethyl acetate

Procedure:

- Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add 28.3 mL (45.3 mmol, 1.1 equivalents) of n-butyllithium solution (1.6 M in hexane) dropwise to the stirred solution, maintaining the temperature at -78 °C.
- After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 30 minutes.
- Slowly add 3.3 mL (82.3 mmol, 2 equivalents) of methanol to quench the reaction, still at -78 °C.
- Allow the reaction mixture to gradually warm to room temperature over a period of 16 hours.
- Filter the mixture through a pad of silica gel, washing the pad with a 2:1 (v/v) mixture of hexane and ethyl acetate.
- Combine the filtrate and washings and concentrate the solution under reduced pressure to yield **4-Bromothiazole**. This method has been reported to produce a high yield of 99%.<sup>[5]</sup>



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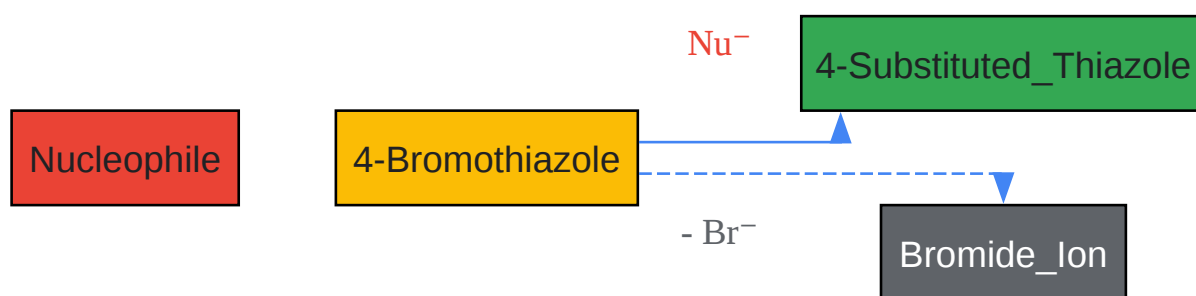
Caption: Synthetic workflow for **4-Bromothiazole**.

## Chemical Reactivity and Key Reactions

The bromine atom at the 4-position of the thiazole ring is a versatile functional handle, enabling a variety of chemical transformations.

## Nucleophilic Substitution Reactions

The electron-deficient nature of the thiazole ring makes the C4-position susceptible to nucleophilic attack, allowing for the displacement of the bromide ion. This reactivity is fundamental for introducing a wide range of functional groups at this position.



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Caption: General scheme of nucleophilic substitution.

## Cross-Coupling Reactions

**4-Bromothiazole** is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds.

- Suzuki Coupling: Reaction with boronic acids or their esters to form aryl- or vinyl-substituted thiazoles.
- Negishi Coupling: Coupling with organozinc reagents.
- Stille Coupling: Reaction with organostannanes.
- Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.[9]

## Experimental Protocol: General Procedure for Suzuki Cross-Coupling

While a specific protocol for **4-Bromothiazole** was not detailed, a general procedure for a structurally similar compound, 4-Bromo-6-methylbenzo[d]thiazole, can be adapted.

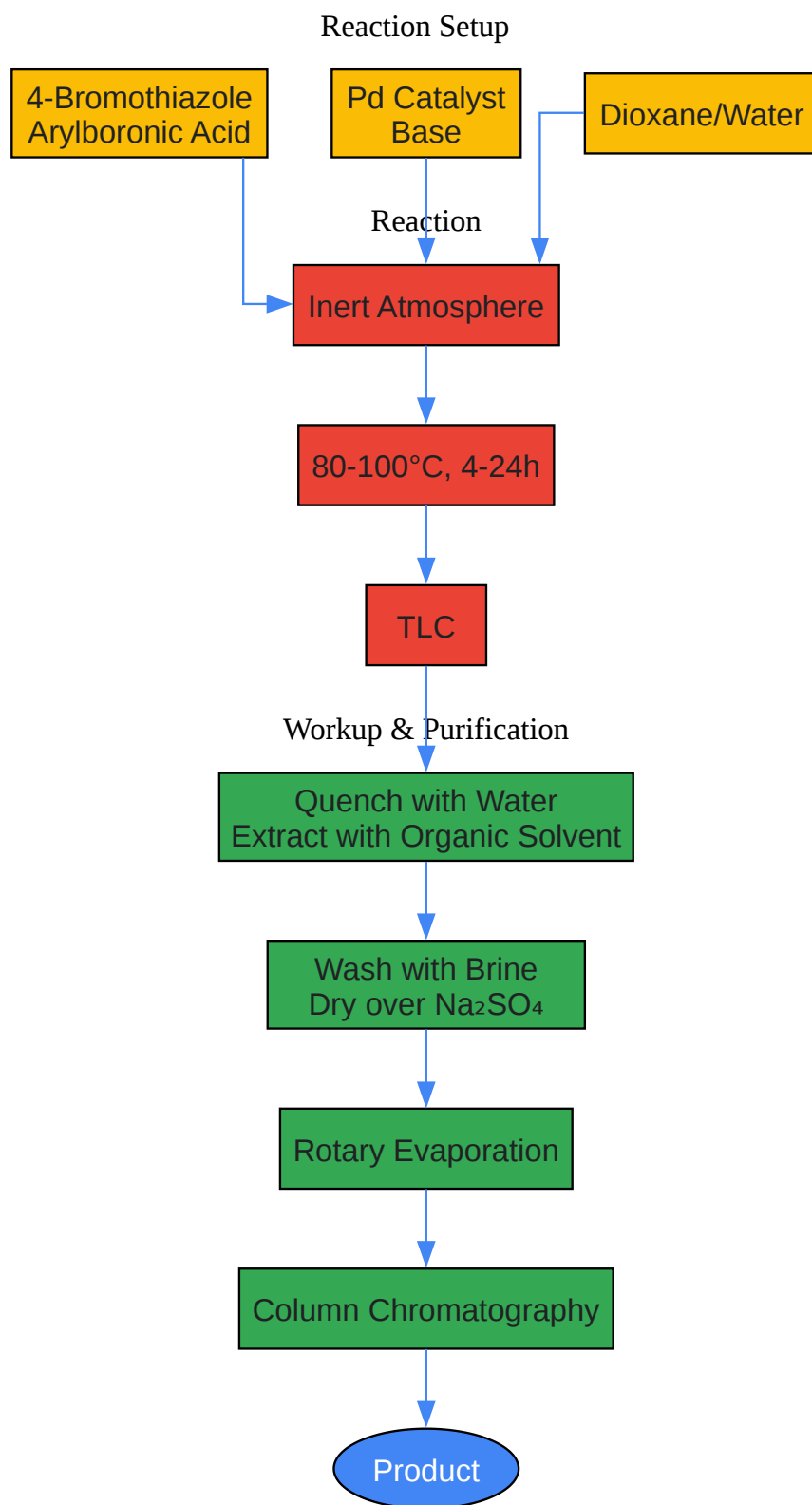
Materials:

- **4-Bromothiazole**
- Arylboronic acid (1.1 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5-10 mol%)
- Base (e.g., Na<sub>2</sub>CO<sub>3</sub>, 2 equivalents)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Inert gas (e.g., Argon)

Procedure:

- In an oven-dried flask, combine **4-Bromothiazole**, the arylboronic acid, palladium catalyst, and base.

- Add the solvent system to the flask.
- Degas the mixture by bubbling with an inert gas for 15-30 minutes.
- Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylthiazole derivative.



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Caption: Experimental workflow for Suzuki cross-coupling.

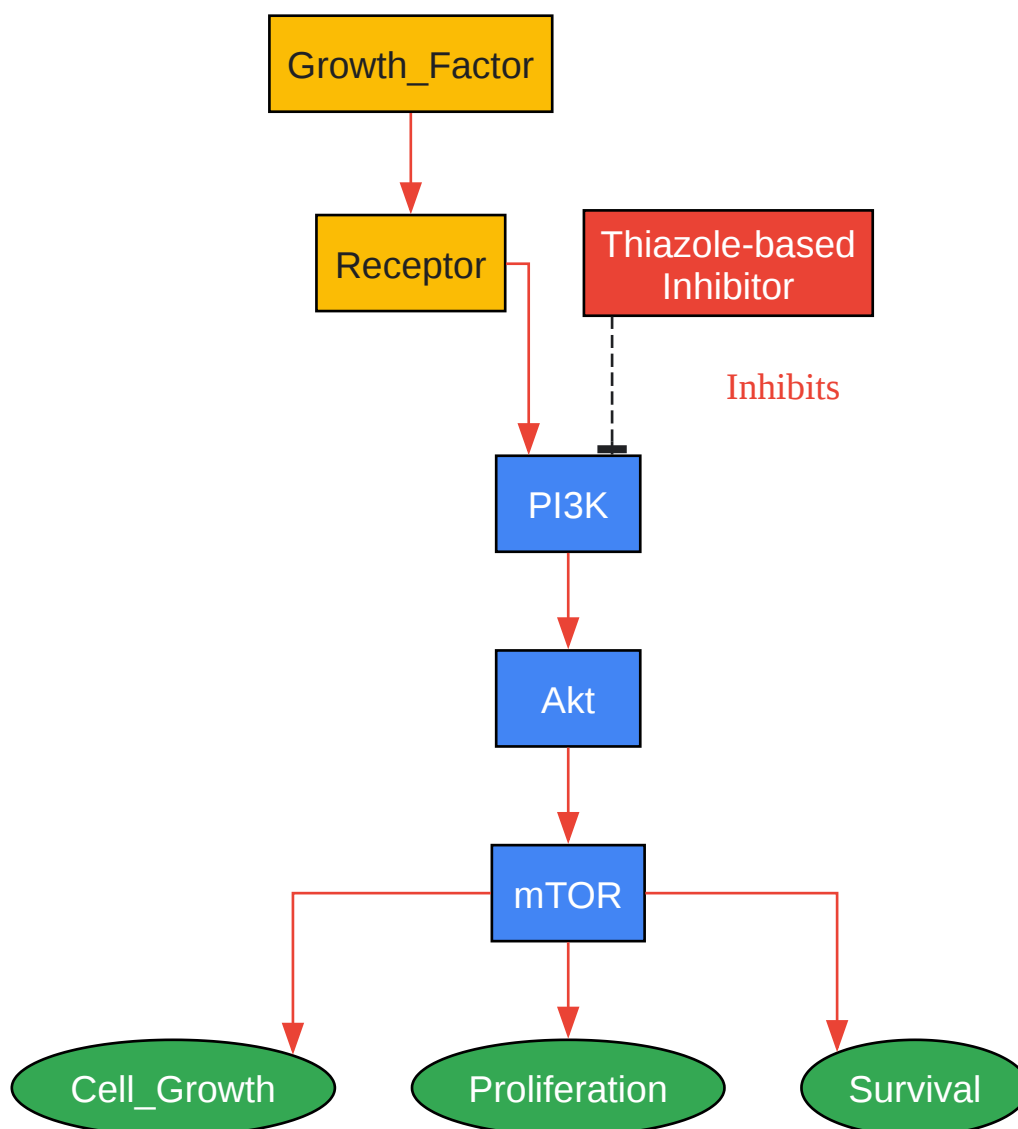


## Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.<sup>[1]</sup> **4-Bromothiazole** serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules.<sup>[1]</sup>

Its derivatives have shown potential as:

- **Antifungal and Antibacterial Agents:** The thiazole nucleus is a core component of many antimicrobial compounds.<sup>[1]</sup>
- **Kinase Inhibitors:** Thiazole-containing molecules have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a notable target for such inhibitors.



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Caption: Thiazole inhibitors targeting the PI3K/Akt/mTOR pathway.

## Safety Information

**4-Bromothiazole** should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed and causes skin and serious eye irritation.[2]

This technical guide provides a solid foundation for researchers and professionals working with **4-Bromothiazole**. For further detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

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